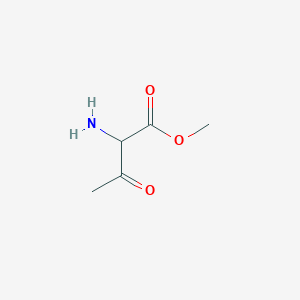

Methyl 2-amino-3-oxobutanoate

Description

Methyl 2-amino-3-oxobutanoate (CAS: 41172-77-4) is a hydrochloride salt with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals . The compound is characterized by its amino and oxo functional groups, which enable diverse reactivity in nucleophilic and condensation reactions. Its hydrochloride form enhances stability and solubility, making it suitable for laboratory use under controlled conditions. Storage recommendations include room temperature in a dry, sealed environment, with solutions prepared in DMSO for experimental applications .

Properties

IUPAC Name |

methyl 2-amino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKPDCCZFMOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476541 | |

| Record name | Methyl 2-amino-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68277-01-0 | |

| Record name | Methyl 2-amino-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

- Methyl acetoacetate is dissolved in a suitable solvent, such as ethanol.

- Ammonia or an amine is added to the solution.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Alkylation via Enolate Formation

The β-keto group facilitates enolate ion formation under basic conditions. Sodium ethoxide deprotonates the α-hydrogen (pKa ~10–12), generating an enolate that reacts with alkyl halides via an SN2 mechanism .

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | NaOEt, ethanol, 0–25°C | Methyl 2-amino-3-oxo-α-methylbutanoate |

| Ethyl bromide | KOtBu, THF, reflux | Ethyl-substituted derivative |

The amino group stabilizes the enolate through resonance, enhancing reactivity compared to non-amino β-keto esters .

Diazonium Salt Coupling

The amino group reacts with aryldiazonium salts to form hydrazones. For example, coupling with benzenediazonium chloride produces methyl 2-(arylhydrazono)-3-oxobutanoate :

Reaction:

Conditions:

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Byproduct |

|---|---|---|

| 6M HCl, reflux | 2-Amino-3-oxobutanoic acid | Methanol |

| 2M NaOH, room temperature | Sodium 2-amino-3-oxobutanoate | Methanol |

The amino group may protonate under acidic conditions, slowing hydrolysis kinetics compared to non-amino esters .

Reduction of the Keto Group

The β-keto group is reduced to a secondary alcohol using NaBH4 or LiAlH4:

Reaction:

Notes:

-

LiAlH4 achieves full reduction but may require anhydrous conditions.

-

The amino group remains intact, avoiding imine formation under mild conditions.

Intramolecular Cyclization

Under dehydrating conditions (e.g., P2O5, heat), the amino and keto groups cyclize to form a pyrrolidone derivative:

Reaction:

Mechanism:

-

Keto-enol tautomerization.

-

Nucleophilic attack by the amino group on the carbonyl carbon.

Comparative Reactivity with Analogues

| Compound | Reactivity with Alkyl Halides | Hydrazone Formation | Hydrolysis Rate |

|---|---|---|---|

| Methyl 2-amino-3-oxobutanoate | High (enolate stabilized by NH2) | Fast (direct NH2 coupling) | Moderate |

| Methyl acetoacetate | Moderate | Requires NH2 introduction | Fast |

| Ethyl 3-oxopentanoate | Low (no NH2 stabilization) | No reaction | Fast |

Mechanistic Insights

-

Enolate Alkylation : The amino group enhances enolate stability via resonance, directing alkylation to the α-carbon .

-

Hydrazone Formation : Diazonium coupling proceeds through electrophilic attack at the amino group, followed by tautomerization .

-

Cyclization : Proximity of the amino and keto groups enables a five-membered ring transition state, lowering activation energy .

Research Findings

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-oxobutanoate is employed in the synthesis of various pharmaceutical compounds. It serves as a precursor for:

- Heterocycles : These are critical components in many drugs due to their biological activity.

- Peptides : The compound is utilized in peptide synthesis, which is vital for developing therapeutic agents.

Biochemical Studies

The compound plays a significant role in biochemical research:

- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways.

- Metabolic Pathway Analysis : this compound assists in elucidating metabolic pathways involving amino acids and keto acids.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it valuable in:

- Chemical Manufacturing : It serves as a building block for synthesizing other complex molecules.

- Production of Agrochemicals : The compound's derivatives are explored for potential use in agricultural chemicals.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The compound was reacted with various electrophiles to yield derivatives that showed promising results in biological assays.

Case Study 2: Enzyme Inhibition

Research on enzyme kinetics highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic disorders. The study provided quantitative data on the inhibition constants, demonstrating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-amino-3-oxobutanoate include esters, salts, and substituted derivatives. Below is a detailed comparison:

Ethyl 2-amino-3-oxobutanoate hydrochloride

- Structure: Ethyl ester derivative (C₆H₁₁NO₃·HCl, MW: 182 g/mol) .

- Properties: Similar reactivity due to the amino-oxobutanoate backbone but increased lipophilicity from the ethyl group.

- Applications: Widely used in drug synthesis, particularly as an intermediate for amino acid derivatives. Market reports indicate a 6.9% CAGR growth (2025–2031), driven by pharmaceutical demand .

- Key Players : Hangzhou Hairui Chemical, Toronto Research Chemicals, and Oakwood Products dominate production .

Methyl 2-acetyl-3-oxobutanoate

- Structure : Acetyl-substituted derivative (CAS: 4619-66-3, C₇H₁₀O₄, MW: 158.15 g/mol) .

- Properties : Enhanced electrophilicity due to the acetyl group, facilitating reactions like Claisen condensations.

- Applications : Used in synthesizing diketones and heterocycles, with applications in agrochemicals .

Ethyl 2-methyl-3-oxobutanoate

- Structure : Methyl-substituted ester (CAS: 609-14-3, C₇H₁₂O₃, MW: 144.17 g/mol) .

- Applications : Intermediate in flavor and fragrance synthesis due to its ester functionality .

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

- Structure : Benzyl-substituted derivative (CAS: 61713-38-0, C₁₄H₁₈O₃, MW: 234.29 g/mol) .

- Properties : Increased steric bulk and aromaticity, influencing solubility and reactivity.

- Applications: Potential use in polymer chemistry and specialty chemicals .

Table 1: Comparative Analysis of this compound and Analogues

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications | Market/Industry Relevance |

|---|---|---|---|---|---|---|

| This compound | 41172-77-4 | C₅H₁₀ClNO₃ | 167.59 | Amino, oxo, methyl ester | Pharmaceutical intermediates | Research-focused, niche market |

| Ethyl 2-amino-3-oxobutanoate HCl | 20207-16-3 | C₆H₁₁NO₃·HCl | 182 | Amino, oxo, ethyl ester | Drug synthesis, amino acids | 6.9% CAGR growth (2025–2031) |

| Methyl 2-acetyl-3-oxobutanoate | 4619-66-3 | C₇H₁₀O₄ | 158.15 | Acetyl, oxo, methyl ester | Agrochemicals, heterocycles | Specialty chemical production |

| Ethyl 2-methyl-3-oxobutanoate | 609-14-3 | C₇H₁₂O₃ | 144.17 | Methyl, oxo, ethyl ester | Flavor/fragrance intermediates | Established industrial use |

Physicochemical and Reactivity Differences

- Solubility: Methyl esters (e.g., this compound) exhibit higher polarity than ethyl analogs, favoring aqueous-organic solvent systems .

- Reactivity: The amino group in this compound enables condensation reactions (e.g., with carbonyl compounds) to form heterocycles like imidazoles and oxazoles . Ethyl derivatives, with larger alkyl chains, may show slower reaction kinetics due to steric effects.

- Thermal Stability: Hydrochloride salts (e.g., Methyl and Ethyl 2-amino-3-oxobutanoate) are more stable than non-salt forms, reducing decomposition during synthesis .

Market and Industrial Landscape

- This compound: Limited commercial data, but research demand is driven by its role in synthesizing bioactive molecules .

- Ethyl 2-amino-3-oxobutanoate HCl: Dominates the market due to broader pharmaceutical applications, with major producers in Asia-Pacific and North America .

- Non-Amino Derivatives: Compounds like Ethyl 2-methyl-3-oxobutanoate have steady demand in non-pharmaceutical sectors (e.g., food additives) .

Biological Activity

Methyl 2-amino-3-oxobutanoate, also known as this compound hydrochloride, is an organic compound characterized by the presence of an amino group, a keto group, and a methyl ester. This unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. This article explores the biological activity of this compound, focusing on its applications in pharmaceuticals and its potential therapeutic effects.

This compound has the molecular formula and a molecular weight of approximately 167.59 g/mol. The compound's synthesis typically involves several steps that utilize various organic reagents under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to monitor reactions and purify products.

Applications in Organic Synthesis

The compound is instrumental in synthesizing heterocyclic compounds, which are critical for developing numerous pharmaceuticals. For example, it has been used to create derivatives such as 3-(bromoacetyl)coumarin, which possess significant biological activity. The versatility of this compound allows for the production of polyfunctionalized molecules, making it valuable in both academic research and industrial applications.

Antioxidant Activity

Recent studies have investigated the antioxidant properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidants . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial effects. Research indicates that certain derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria . This property is particularly important for developing new antimicrobial agents in response to rising antibiotic resistance.

Enzyme Inhibition

Enzymatic assays have demonstrated that some derivatives can inhibit specific enzymes involved in metabolic pathways. For example, compounds derived from this compound have been shown to affect cholinesterase enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various derivatives synthesized from this compound using DPPH assays. The results indicated that certain derivatives exhibited a dose-dependent increase in antioxidant capacity, with effective concentrations ranging from 62.5 to 1000 mg/mL .

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of synthesized derivatives was tested against standard bacterial strains. The results showed significant inhibition zones for specific compounds, highlighting their potential as novel antimicrobial agents .

Research Findings Summary

| Property | Findings |

|---|---|

| Antioxidant Activity | Promising DPPH radical scavenging ability in synthesized derivatives. |

| Antimicrobial Activity | Significant antibacterial effects against gram-positive and gram-negative bacteria. |

| Enzyme Inhibition | Potential inhibition of cholinesterase enzymes suggests applications in neurodegenerative disease treatment. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.